molecular formula C8H9BrOS B2833551 2-(3-Bromo-phenylsulfanyl)-ethanol CAS No. 1098108-96-3

2-(3-Bromo-phenylsulfanyl)-ethanol

Cat. No. B2833551
CAS RN: 1098108-96-3
M. Wt: 233.12
InChI Key: NQYDJXDWLOXBOZ-UHFFFAOYSA-N
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Description

“2-(3-Bromo-phenylsulfanyl)-ethanol” is a compound that contains a bromine atom attached to a phenyl group (a ring of six carbon atoms), which is further attached to a sulfur atom. This sulfur atom is connected to an ethyl group with an alcohol functional group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with a bromine atom at the 3-position. Attached to the phenyl ring would be a sulfur atom, which is connected to a two-carbon chain with an alcohol group at the end .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bromine atom, the sulfur atom, and the alcohol group. The bromine atom could potentially undergo substitution reactions, while the sulfur atom might participate in oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The sulfur atom might contribute to a strong odor, and the alcohol group could make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants involved .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity and potential uses in synthetic chemistry .

properties

IUPAC Name

2-(3-bromophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYDJXDWLOXBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-phenylsulfanyl)-ethanol

Synthesis routes and methods I

Procedure details

Alkylation of 3-bromobenzenethiol with 2-bromoethanol according to the method used in Example 18, gave 2-(3-bromophenylthio)ethanol (125) as a yellow oil without purification. Yield (3.6 g, 97%): 1H NMR (400 MHz, CDCl3) δ 7.49 (t, J=2.0 Hz, 1H), 7.31 (ddd, J=0.8, 1.6, 8.0 Hz, 1H), 7.27 (ddd, J=0.8, 1.6, 8.0 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 3.75 (t, J=6.4 Hz, 2H), 3.10 (t, J=6.4 Hz, 2H), 2.18 (brs, 1H).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 3-bromobenzenethiol (1.5 g, 7.93 mmol), 2-bromoethanol (1.19 g, 9.52 mmol) and Cs2CO3 (5.16 g, 15.8 mmol) in DMF (10 ml) was heated to 50° C. overnight. The reaction mixture was diluted with ethyl acetate and filtered. The filtrate was washed with water and dried. The crude product was purified by column chromatography to afford the titled compound (1.5 g, 81%). 1HNMR (400 MHz, CDCl3): δ 3.12 (t, J=6.0 Hz, 2H), 3.77 (t, J=6.4 Hz, 2H), 7.14 (t, J=8.0 Hz, 1H), 7.26-7.34 (m, 2H), 7.51 (s, 1H).
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81%

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